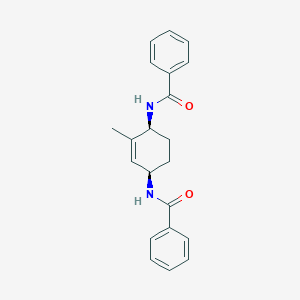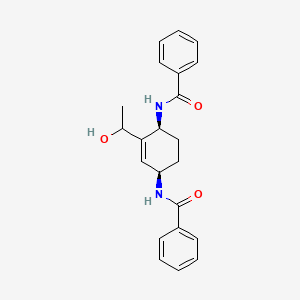
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diamine (racemic)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-1,2,3,4-Tetrahydronaphthalene-1,4-diamine (racemic) is a chiral diamine compound that exists as a racemic mixture, meaning it contains equal amounts of both enantiomers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diamine typically involves the reduction of naphthalene derivatives. One common method includes the catalytic hydrogenation of 1,4-dinitronaphthalene, followed by the reduction of the resulting 1,4-diaminonaphthalene. The reaction conditions often involve the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of biocatalysis is also explored for the enantioselective synthesis of the desired enantiomer, leveraging the specificity of enzymes to achieve high enantiomeric excess .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: Reduction reactions can further reduce the compound to tetrahydronaphthalene derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with metal catalysts like Pd/C or Raney nickel.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) followed by nucleophiles.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. Its ability to form stable intermediates makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, (1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diamine is studied for its potential as a ligand in enzyme inhibition and receptor binding studies.
Medicine: The compound’s derivatives are explored for their pharmacological properties, including potential use as anti-cancer, anti-inflammatory, and neuroprotective agents.
Industry: In the industrial sector, it is used in the synthesis of dyes, polymers, and other materials requiring specific chiral properties .
Mécanisme D'action
The mechanism by which (1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the functional groups attached to the diamine core. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the conformation and activity of the target molecules .
Comparaison Avec Des Composés Similaires
(1R,4S)-1,2,3,4-Tetrahydronaphthalene-1,4-diol: Similar structure but with hydroxyl groups instead of amine groups.
1,2,3,4-Tetrahydronaphthalene: Lacks the amine groups, making it less reactive in certain chemical reactions.
Naphthalene-1,4-diamine: Non-hydrogenated form, which has different reactivity and applications.
Uniqueness: (1R,4S)-1,2,3,4-Tetrahydronaphthalene-1,4-diamine is unique due to its chiral nature and the presence of two amine groups, which provide multiple sites for functionalization. This makes it a versatile intermediate in the synthesis of various complex molecules and pharmaceuticals .
Propriétés
IUPAC Name |
(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6,11-12H2/t9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBPBIXKLGXMFC-AOOOYVTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@@H]1N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3,5-Dichloropyrazin-2-yl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B8054409.png)
![1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone](/img/structure/B8054415.png)












